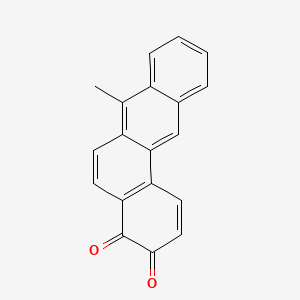
7-Methylbenz(a)anthracene-3,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylbenz(a)anthracene-3,4-dione is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H12O2. This compound is known for its complex structure and significant role in various scientific research fields. It is a derivative of benz(a)anthracene, characterized by the presence of a methyl group and two ketone functionalities at specific positions on the aromatic ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylbenz(a)anthracene-3,4-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benz(a)anthracene derivatives, followed by oxidation processes to introduce the ketone groups. The reaction conditions often require the use of strong acids like aluminum chloride (AlCl3) as catalysts and oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification methods, such as column chromatography and recrystallization, is essential to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methylbenz(a)anthracene-3,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sulfuric acid (H2SO4), nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro, sulfonic, or halogen groups.
Applications De Recherche Scientifique
7-Methylbenz(a)anthracene-3,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and properties of PAHs.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Studied for its potential carcinogenic and mutagenic effects, providing insights into cancer research.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism by which 7-Methylbenz(a)anthracene-3,4-dione exerts its effects involves its interaction with cellular components. The compound can form adducts with DNA, leading to mutations and potential carcinogenesis. It is metabolized by cytochrome P450 enzymes, resulting in reactive intermediates that can bind covalently to DNA and proteins, disrupting normal cellular functions.
Comparaison Avec Des Composés Similaires
Benz(a)anthracene: The parent compound, lacking the methyl and ketone groups.
7,12-Dimethylbenz(a)anthracene: Another derivative with additional methyl groups, known for its potent carcinogenic properties.
Chrysene: A structurally related PAH with similar reactivity.
Uniqueness: 7-Methylbenz(a)anthracene-3,4-dione is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions. The presence of both methyl and ketone groups makes it a valuable compound for studying the effects of structural modifications on the properties of PAHs.
Propriétés
Numéro CAS |
71989-02-1 |
|---|---|
Formule moléculaire |
C19H12O2 |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
7-methylbenzo[a]anthracene-3,4-dione |
InChI |
InChI=1S/C19H12O2/c1-11-13-5-3-2-4-12(13)10-17-14(11)6-7-16-15(17)8-9-18(20)19(16)21/h2-10H,1H3 |
Clé InChI |
XUEZVDKAGOWVDJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C=CC(=O)C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Azabicyclo[3.2.2]nonane-3-carbothioic acid, [1-(2-pyridinyl)ethylidene]hydrazide](/img/structure/B14473243.png)
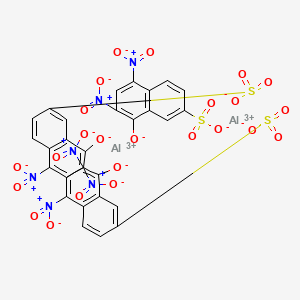
![Acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester](/img/structure/B14473257.png)
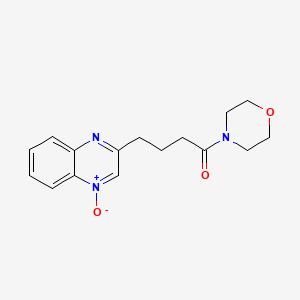
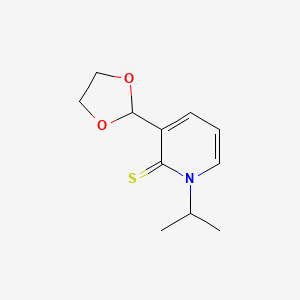
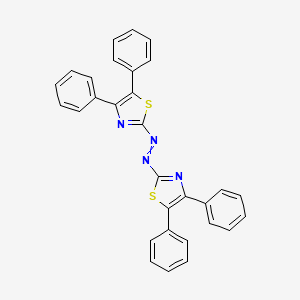
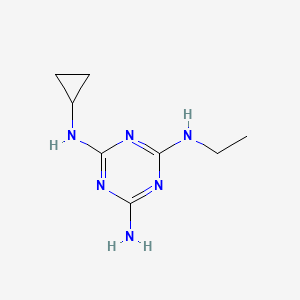
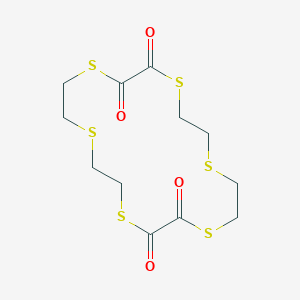
![2-nitro-5-[(Z)-2-phenyl-1-(trichloromethylsulfonyl)ethenyl]furan](/img/structure/B14473276.png)
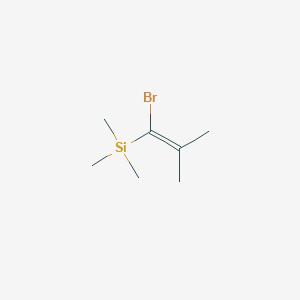
![(2S)-1-[(Prop-2-en-1-yl)oxy]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B14473286.png)
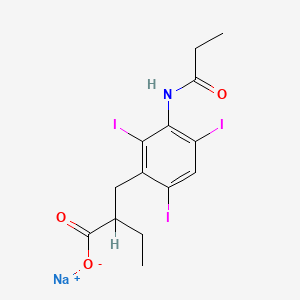

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14473305.png)
